molecular formula C16H16O2S B12515397 2-Propanone, 1-[2-[(S)-(4-methylphenyl)sulfinyl]phenyl]- CAS No. 794525-94-3

2-Propanone, 1-[2-[(S)-(4-methylphenyl)sulfinyl]phenyl]-

Katalognummer: B12515397
CAS-Nummer: 794525-94-3
Molekulargewicht: 272.4 g/mol
InChI-Schlüssel: OWARTMNYEQOXOH-IBGZPJMESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Propanone, 1-[2-[(S)-(4-methylphenyl)sulfinyl]phenyl]- is an organic compound with a complex structure that includes a sulfinyl group attached to a phenyl ring, which is further connected to a propanone moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propanone, 1-[2-[(S)-(4-methylphenyl)sulfinyl]phenyl]- typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methylphenylsulfinyl chloride and 2-phenylpropanone.

    Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions, often in the presence of a base such as triethylamine to facilitate the reaction.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance yield and reduce production costs.

Analyse Chemischer Reaktionen

Types of Reactions

2-Propanone, 1-[2-[(S)-(4-methylphenyl)sulfinyl]phenyl]- undergoes various chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine)

Major Products Formed

    Oxidation: Formation of sulfone derivatives

    Reduction: Formation of sulfide derivatives

    Substitution: Formation of nitro or halogenated derivatives

Wissenschaftliche Forschungsanwendungen

2-Propanone, 1-[2-[(S)-(4-methylphenyl)sulfinyl]phenyl]- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Propanone, 1-[2-[(S)-(4-methylphenyl)sulfinyl]phenyl]- involves its interaction with molecular targets such as enzymes and receptors. The sulfinyl group can form reversible covalent bonds with nucleophilic sites on proteins, modulating their activity. The phenyl ring can engage in π-π interactions with aromatic residues in proteins, influencing their function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Phenylacetone: An organic compound with a similar structure but lacking the sulfinyl group.

    4-Methylphenylsulfinylacetone: A compound with a similar sulfinyl group but different substitution pattern on the phenyl ring.

Uniqueness

2-Propanone, 1-[2-[(S)-(4-methylphenyl)sulfinyl]phenyl]- is unique due to the presence of both the sulfinyl group and the specific substitution pattern on the phenyl ring, which confer distinct chemical properties and reactivity compared to similar compounds.

Eigenschaften

CAS-Nummer

794525-94-3

Molekularformel

C16H16O2S

Molekulargewicht

272.4 g/mol

IUPAC-Name

1-[2-[(S)-(4-methylphenyl)sulfinyl]phenyl]propan-2-one

InChI

InChI=1S/C16H16O2S/c1-12-7-9-15(10-8-12)19(18)16-6-4-3-5-14(16)11-13(2)17/h3-10H,11H2,1-2H3/t19-/m0/s1

InChI-Schlüssel

OWARTMNYEQOXOH-IBGZPJMESA-N

Isomerische SMILES

CC1=CC=C(C=C1)[S@](=O)C2=CC=CC=C2CC(=O)C

Kanonische SMILES

CC1=CC=C(C=C1)S(=O)C2=CC=CC=C2CC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.